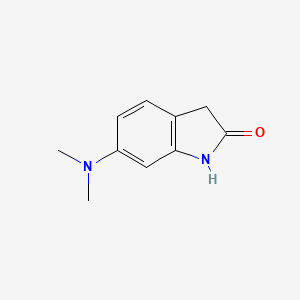![molecular formula C13H19NO5 B15300408 2-Tert-butyl 4-methyl 1-formyl-2-azabicyclo[2.1.1]hexane-2,4-dicarboxylate](/img/structure/B15300408.png)
2-Tert-butyl 4-methyl 1-formyl-2-azabicyclo[2.1.1]hexane-2,4-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Tert-butyl 4-methyl 1-formyl-2-azabicyclo[211]hexane-2,4-dicarboxylate is a complex organic compound characterized by its unique bicyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butyl 4-methyl 1-formyl-2-azabicyclo[2.1.1]hexane-2,4-dicarboxylate typically involves multiple steps, starting from commercially available precursors. One common approach is the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This method allows for the efficient and modular construction of the bicyclic core, which can then be further derivatized through various transformations.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity on an industrial scale.
Analyse Chemischer Reaktionen
Types of Reactions
2-Tert-butyl 4-methyl 1-formyl-2-azabicyclo[2.1.1]hexane-2,4-dicarboxylate can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Wissenschaftliche Forschungsanwendungen
2-Tert-butyl 4-methyl 1-formyl-2-azabicyclo[2.1.1]hexane-2,4-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-Tert-butyl 4-methyl 1-formyl-2-azabicyclo[2.1.1]hexane-2,4-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. This interaction can affect various biochemical pathways, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl 1,4-bis(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate
- tert-Butyl 4-(2-hydroxypropan-2-yl)-2-azabicyclo[2.1.1]hexane-2-carboxylate
Uniqueness
2-Tert-butyl 4-methyl 1-formyl-2-azabicyclo[2.1.1]hexane-2,4-dicarboxylate is unique due to its specific substitution pattern and the presence of both formyl and carboxylate groups. This combination of functional groups provides distinct reactivity and potential for diverse applications compared to similar compounds.
Eigenschaften
Molekularformel |
C13H19NO5 |
|---|---|
Molekulargewicht |
269.29 g/mol |
IUPAC-Name |
2-O-tert-butyl 4-O-methyl 1-formyl-2-azabicyclo[2.1.1]hexane-2,4-dicarboxylate |
InChI |
InChI=1S/C13H19NO5/c1-11(2,3)19-10(17)14-7-12(9(16)18-4)5-13(14,6-12)8-15/h8H,5-7H2,1-4H3 |
InChI-Schlüssel |
BMOGRTYUEFCMMO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC2(CC1(C2)C=O)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-aminobutyl)-2-{[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide hydrochloride](/img/structure/B15300333.png)
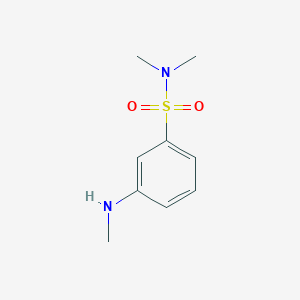
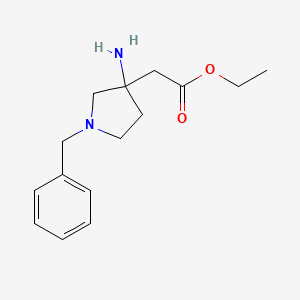
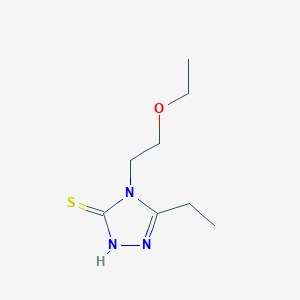
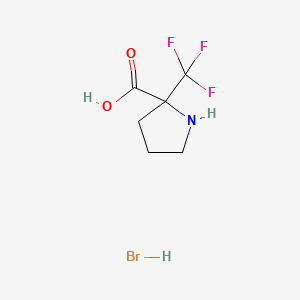

![4-{2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethyl}piperidine hydrochloride](/img/structure/B15300371.png)
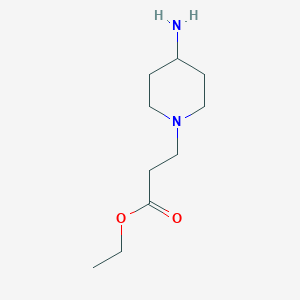
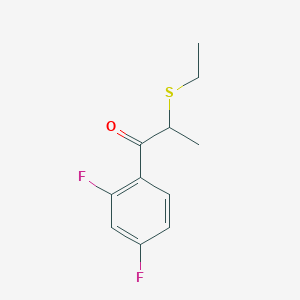
![3-Methyl-1-azaspiro[3.3]heptan-2-one](/img/structure/B15300391.png)

![Rel-(3S,3aS,6aR)-octahydrocyclopenta[b]pyrrol-3-ol](/img/structure/B15300409.png)
